

# Thermodynamic Profile of 1,2,4-Thiadiazole Crystals: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,4-Thiadiazole

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This technical guide provides an in-depth overview of the thermodynamic characteristics of crystals belonging to the **1,2,4-thiadiazole** family. While experimental thermodynamic data for the unsubstituted **1,2,4-thiadiazole** parent compound is notably scarce in publicly available literature, extensive research has been conducted on its derivatives. This document consolidates the available quantitative data, details the experimental methodologies employed for these characterizations, and presents a logical workflow for such thermodynamic studies.

## Quantitative Thermodynamic Data

The thermodynamic properties of **1,2,4-thiadiazole** derivatives are crucial for understanding their stability, solubility, and bioavailability, which are key parameters in drug development. The following tables summarize the key thermodynamic data for a selection of **1,2,4-thiadiazole** derivatives as reported in the scientific literature.

Table 1: Melting Point and Enthalpy of Fusion for Selected **1,2,4-Thiadiazole** Derivatives

Compound	Substituent at C3	Substituent at C5	Melting Point (T_fus) / °C	Enthalpy of Fusion (ΔH_fus) / kJ·mol⁻¹
V	1-hydroxy-2-propyl	4-trifluoromethyl-phenylamino	143–145	Data not available
VI	1-hydroxy-2-propyl	4-(1-hydroxyethyl)-phenylamino	144–146	Data not available
Derivative from synthesis	1-oxo-2-propyl	4-fluoro-phenylamino	103–105	Data not available

Note: Enthalpy of fusion data for these specific derivatives were not explicitly provided in the reviewed literature. The melting points are reported as ranges from synthesis data[1].

Table 2: Sublimation Thermodynamic Data for Selected **1,2,4-Thiadiazole** Derivatives

Compound	Temperature Range (K)	Sublimation Enthalpy (ΔH_sub) / kJ·mol⁻¹	Sublimation Entropy (ΔS_sub) / J·mol⁻¹·K⁻¹	Sublimation Gibbs Free Energy (ΔG_sub) / kJ·mol⁻¹ (at 298.15 K)
Derivative Series	Various	Correlates with melting points	Calculated from vapor pressure	Correlates with melting points and increases with donor-acceptor interactions[1][2]

Note: The literature emphasizes the correlation between thermodynamic parameters and structural features rather than providing an exhaustive list of values for a wide range of specific

derivatives. The sublimation Gibbs energy is a key parameter discussed in the context of solubility[3].

## Experimental Protocols

The determination of the thermodynamic properties of **1,2,4-thiadiazole** crystals involves a range of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

### Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring thermal properties such as melting point and enthalpy of fusion.

- Objective: To determine the melting point ( $T_{fus}$ ) and the enthalpy of fusion ( $\Delta H_{fus}$ ) of the crystalline sample.
- Instrumentation: A differential scanning calorimeter.
- Methodology:
  - Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
  - Reference: An empty, sealed aluminum pan is used as a reference.
  - Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range.
  - Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, with a constant purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
  - Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak.

## Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability of the compound and to detect the presence of solvates.

- Objective: To determine the decomposition temperature and to quantify the mass loss associated with desolvation or decomposition.
- Instrumentation: A thermogravimetric analyzer.
- Methodology:
  - Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a suitable crucible (e.g., alumina or platinum).
  - Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
  - Atmosphere: The experiment is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a defined flow rate.
  - Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve shows mass loss steps corresponding to thermal events such as desolvation or decomposition. The onset temperature of a mass loss step indicates the initiation of the thermal event.

## Vapor Pressure Measurement by Transpiration Method

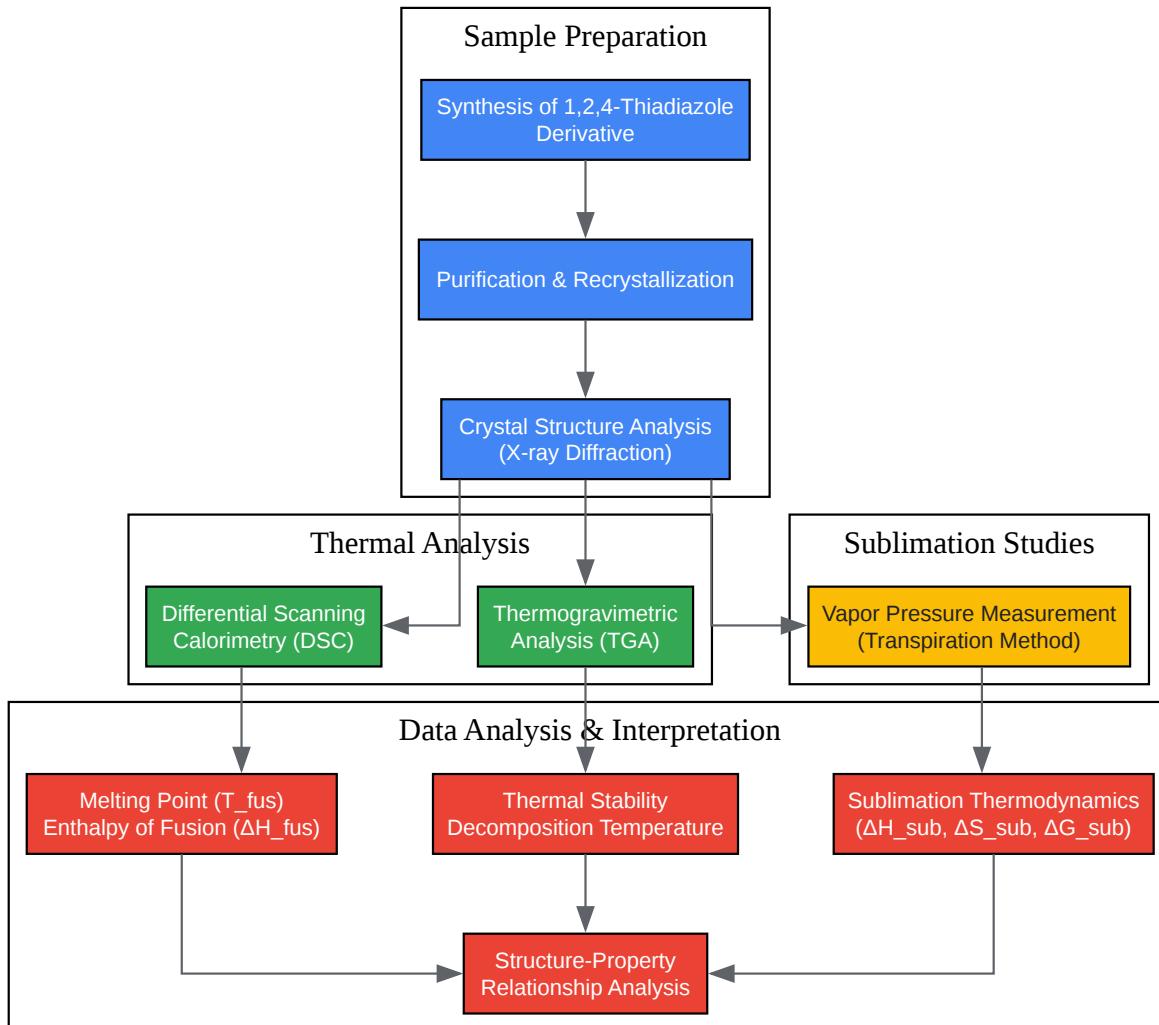
The transpiration method is a reliable technique for determining the vapor pressure of low-volatility solids, which is then used to calculate the enthalpy of sublimation.

- Objective: To measure the saturated vapor pressure of the crystalline compound at different temperatures to determine the thermodynamic functions of sublimation.
- Instrumentation: A custom-built transpiration apparatus.
- Methodology:

- Sample Preparation: The crystalline sample is placed in a thermostatted saturator cell.
- Carrier Gas: A stream of an inert gas (e.g., nitrogen or argon) is passed over the sample at a known and constant slow flow rate. The flow rate is optimized to ensure saturation of the carrier gas with the vapor of the substance.
- Condensation: The vapor-saturated gas stream is then passed through a condenser cooled to a low temperature, where the vapor of the compound is quantitatively trapped.
- Quantification: The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).
- Vapor Pressure Calculation: The vapor pressure ( $P$ ) at a given temperature ( $T$ ) is calculated from the mass of the sublimated sample, the volume of the carrier gas, and the molar mass of the compound, assuming ideal gas behavior.
- Data Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation ( $\Delta H_{sub}$ ) is then determined from the slope of the plot of  $\ln(P)$  versus  $1/T$ , according to the Clausius-Clapeyron equation.<sup>[1]</sup> The sublimation entropy ( $\Delta S_{sub}$ ) and Gibbs free energy ( $\Delta G_{sub}$ ) can also be calculated from these data.<sup>[1]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of **1,2,4-thiadiazole** crystals, from sample synthesis to data analysis and interpretation.

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Caption: Workflow for the thermodynamic characterization of **1,2,4-thiadiazole** crystals.

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